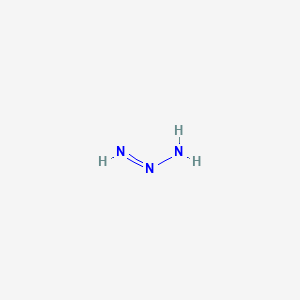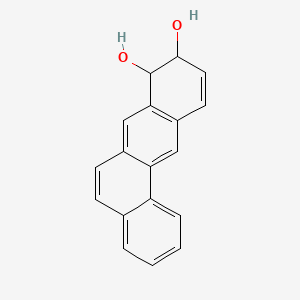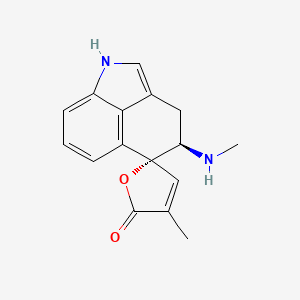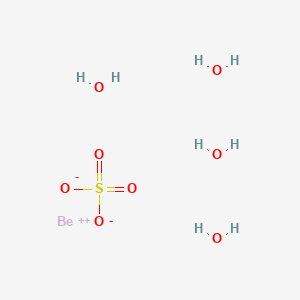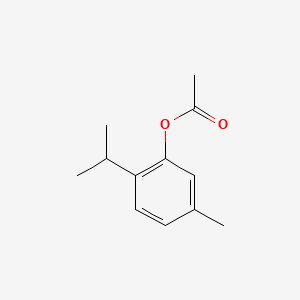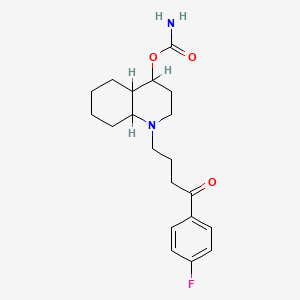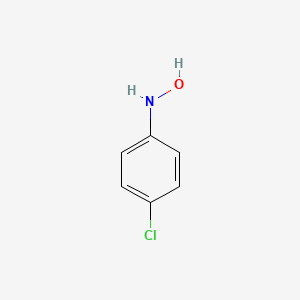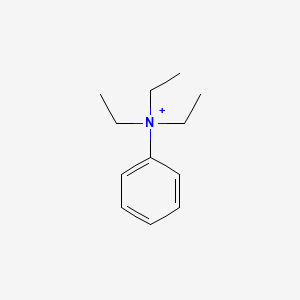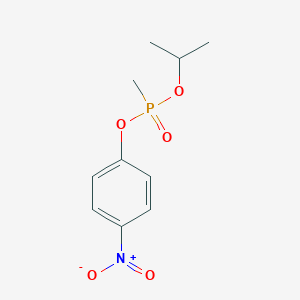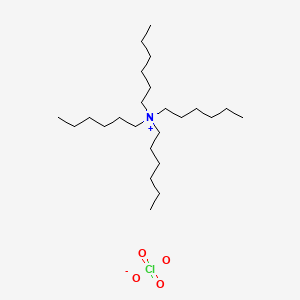![molecular formula C40H44N2O3 B1217681 4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid CAS No. 163136-03-6](/img/structure/B1217681.png)
4-[3-[3-[Bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid
描述
FK-143 是一种非甾体、非竞争性5α还原酶抑制剂。这种酶负责将睾酮转化为双氢睾酮,一种强效雄激素。 FK-143 由于其潜在的治疗应用而受到研究,特别是在治疗良性前列腺增生和某些类型的癌症方面 .
准备方法
FK-143 的合成涉及几个关键步骤:
傅克烷基化反应: 吲哚与3-硝基苯甲酰氯在二氯甲烷中与三氯化铝反应,生成3-(3-硝基苯甲酰)吲哚。
烷基化: 然后将产物与4-溴丁酸乙酯在二甲基甲酰胺中与碳酸钾反应,得到4-[3-(3-硝基苯甲酰)吲哚-1-基]丁酸乙酯。
水解: 将此酯在二恶烷/水混合物中使用氢氧化钠水解,得到相应的丁酸。
氢化: 在甲醇/二恶烷混合物中,丁酸在碳载钯上氢化,生成3-[3-(3-氨基苯甲酰)吲哚-1-基]丁酸。
化学反应分析
FK-143 经历了几种类型的化学反应:
还原: 中间体中的硝基使用碳载钯上的氢化还原为氨基。
缩合: 最后一步涉及缩合反应,其中胺基与双(4-异丁基苯基)氯甲烷反应。
水解: 使用氢氧化钠将酯基水解为羧酸。
这些反应中使用的常见试剂包括三氯化铝、碳酸钾、氢氧化钠和碳载钯。 形成的主要产物包括导致最终化合物 FK-143 的各种中间体 .
科学研究应用
医学: 它在治疗良性前列腺增生方面显示出希望,通过抑制睾酮转化为双氢睾酮,从而减小前列腺大小.
作用机制
FK-143 通过抑制 5α 还原酶发挥作用。这种酶负责将睾酮转化为双氢睾酮,一种强效雄激素。 通过抑制这种转化,FK-143 降低了双氢睾酮的水平,这反过来会导致前列腺大小减小以及某些类型的癌症进展减慢 .
相似化合物的比较
FK-143 与其他 5α 还原酶抑制剂(如非那雄胺和度他雄胺)相似。FK-143 在其非甾体和非竞争性抑制机制方面是独特的。 与非那雄胺和度他雄胺(它们是竞争性抑制剂)不同,FK-143 结合酶上的不同位点,导致不同的抑制谱 .
类似化合物
非那雄胺: 5α 还原酶的竞争性抑制剂,主要用于治疗良性前列腺增生和雄激素性脱发。
度他雄胺: 5α 还原酶的另一种竞争性抑制剂,用于与非那雄胺类似的适应症,但具有更广泛的抑制谱。
属性
IUPAC Name |
4-[3-[3-[bis[4-(2-methylpropyl)phenyl]methylamino]benzoyl]indol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O3/c1-27(2)23-29-14-18-31(19-15-29)39(32-20-16-30(17-21-32)24-28(3)4)41-34-10-7-9-33(25-34)40(45)36-26-42(22-8-13-38(43)44)37-12-6-5-11-35(36)37/h5-7,9-12,14-21,25-28,39,41H,8,13,22-24H2,1-4H3,(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACIBZRFAYFTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC(C)C)NC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167524 | |
| Record name | FK 143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163136-03-6 | |
| Record name | FK-143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163136036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK 143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-143 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7U9L4JZ77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

